molecular formula C21H36OS2 B14516323 5-(Hexadecylsulfanyl)thiophene-2-carbaldehyde CAS No. 62702-60-7

5-(Hexadecylsulfanyl)thiophene-2-carbaldehyde

Cat. No.: B14516323
CAS No.: 62702-60-7
M. Wt: 368.6 g/mol
InChI Key: WXHANIZJOCTICM-UHFFFAOYSA-N
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Description

5-(Hexadecylsulfanyl)thiophene-2-carbaldehyde is an organosulfur compound that features a thiophene ring substituted with a hexadecylsulfanyl group and an aldehyde group at the 2-position. This compound is part of the broader class of thiophene derivatives, which are known for their diverse applications in various fields such as organic electronics, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hexadecylsulfanyl)thiophene-2-carbaldehyde typically involves the functionalization of thiophene derivatives. One common method is the Vilsmeier-Haack reaction, which introduces the formyl group at the 2-position of the thiophene ring. The hexadecylsulfanyl group can be introduced via nucleophilic substitution reactions using appropriate thiol reagents.

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in the industrial setting.

Chemical Reactions Analysis

Types of Reactions

5-(Hexadecylsulfanyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The thiophene ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents such as halogens, acids, and bases are used under various conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: 5-(Hexadecylsulfanyl)thiophene-2-carboxylic acid.

    Reduction: 5-(Hexadecylsulfanyl)thiophene-2-methanol.

    Substitution: Various substituted thiophene derivatives depending on the reagents used.

Scientific Research Applications

5-(Hexadecylsulfanyl)thiophene-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Mechanism of Action

The mechanism of action of 5-(Hexadecylsulfanyl)thiophene-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hexadecylsulfanyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carbaldehyde: Lacks the hexadecylsulfanyl group, making it less lipophilic.

    5-(Methylthio)thiophene-2-carbaldehyde: Contains a shorter alkyl chain, resulting in different physicochemical properties.

    5-(Cyclohexyl)thiophene-2-carbaldehyde: Features a cyclohexyl group instead of a hexadecylsulfanyl group, affecting its steric and electronic properties.

Uniqueness

5-(Hexadecylsulfanyl)thiophene-2-carbaldehyde is unique due to the presence of the long hexadecylsulfanyl chain, which imparts distinct lipophilic characteristics and influences its reactivity and interactions with biological systems.

Properties

CAS No.

62702-60-7

Molecular Formula

C21H36OS2

Molecular Weight

368.6 g/mol

IUPAC Name

5-hexadecylsulfanylthiophene-2-carbaldehyde

InChI

InChI=1S/C21H36OS2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-23-21-17-16-20(19-22)24-21/h16-17,19H,2-15,18H2,1H3

InChI Key

WXHANIZJOCTICM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCSC1=CC=C(S1)C=O

Origin of Product

United States

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